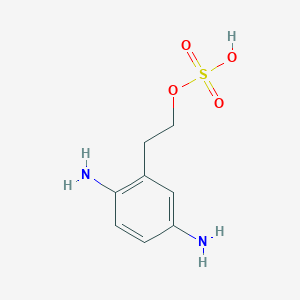
2-(2,5-Diaminophenyl)ethyl hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Diaminophenyl)ethanol sulfate is a chemical compound with the molecular formula C8H14N2O5S and a molecular weight of 250.27 g/mol . It is also known by other names such as 2-(2-Hydroxy)ethyl-p-phenylene diamino sulfate . This compound is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-(2,5-Diaminophenyl)ethanol sulfate typically involves the reaction of 2,5-diaminophenol with ethylene oxide in the presence of sulfuric acid . The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .
Análisis De Reacciones Químicas
2-(2,5-Diaminophenyl)ethanol sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(2,5-Diaminophenyl)ethanol sulfate is utilized in various scientific research fields:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: It is employed in the study of enzyme interactions and protein modifications.
Industry: It is used in the formulation of hair dyes and other cosmetic products
Mecanismo De Acción
The mechanism of action of 2-(2,5-Diaminophenyl)ethanol sulfate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with amino acid residues, leading to modifications in protein structure and function. These interactions can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
2-(2,5-Diaminophenyl)ethanol sulfate can be compared with other similar compounds, such as:
2-(4-Aminophenyl)ethanol: This compound has a similar structure but with an amino group at the para position.
2-Phenylethanol: This compound lacks the amino groups and has different chemical properties.
2-(2-Aminophenyl)ethanol: This compound has only one amino group, leading to different reactivity and applications.
The uniqueness of 2-(2,5-Diaminophenyl)ethanol sulfate lies in its dual amino groups and hydroxyl group, which confer distinct chemical reactivity and versatility in various applications.
Propiedades
Fórmula molecular |
C8H12N2O4S |
|---|---|
Peso molecular |
232.26 g/mol |
Nombre IUPAC |
2-(2,5-diaminophenyl)ethyl hydrogen sulfate |
InChI |
InChI=1S/C8H12N2O4S/c9-7-1-2-8(10)6(5-7)3-4-14-15(11,12)13/h1-2,5H,3-4,9-10H2,(H,11,12,13) |
Clave InChI |
LPFBFWGZWKZJAB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)CCOS(=O)(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid;3-[[2-[[3-hydroxy-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-ol;manganese](/img/structure/B14790700.png)
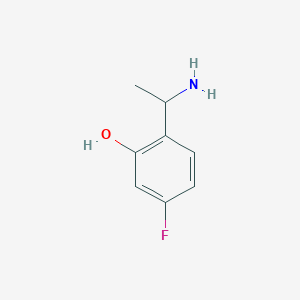
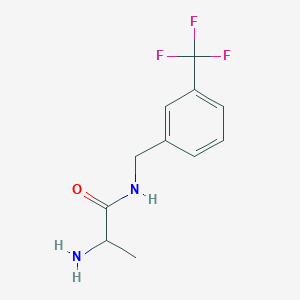
![2-chloro-N-[4-hydroxy-1-(4-methylphenyl)sulfonylpyrrolidin-3-yl]-N-(1-phenylethyl)acetamide](/img/structure/B14790710.png)
![[(6aR,6bS,8aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B14790725.png)
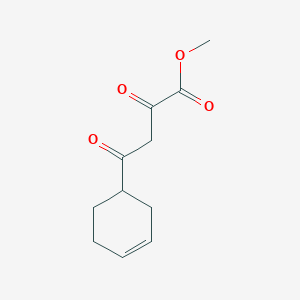
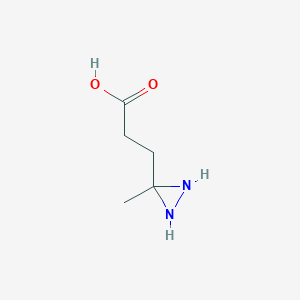
![N-{2-[(N,N-Diethylglycyl)amino]-5-(trifluoromethyl)phenyl}-4-methyl-3-[2-(methylamino)quinazolin-6-YL]benzamide](/img/structure/B14790754.png)
![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-2-cyclohexyl-, (2S)-(9CI)](/img/structure/B14790762.png)
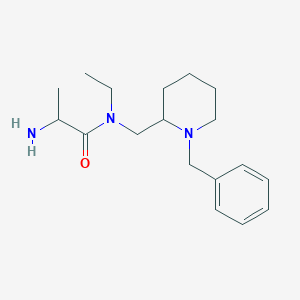

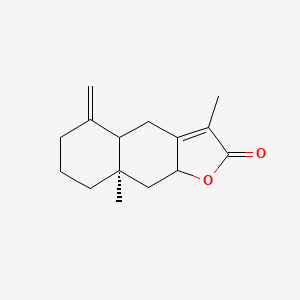
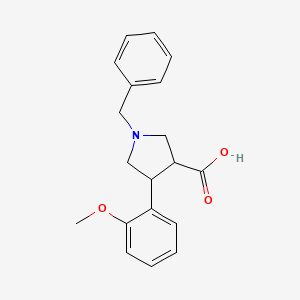
![(R)-3-methyl-4-(6-(1-((R)-S-methylsulfonimidoyl)cyclopropyl)-2-(1-tosyl-1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl)morpholine](/img/structure/B14790790.png)
